![molecular formula C14H18N4O4 B069436 N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide CAS No. 162626-99-5](/img/structure/B69436.png)

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

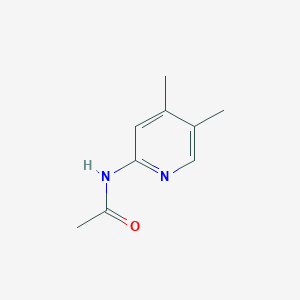

Synthesis Analysis

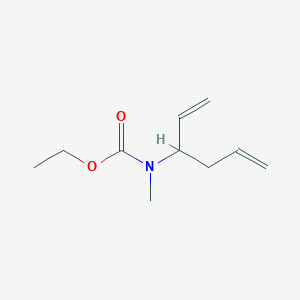

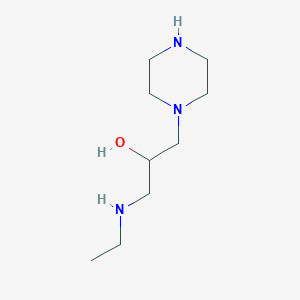

The synthesis of related compounds often involves Michael reactions and enaminone intermediates, leading to products with diverse functionalities. For instance, enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes result in adducts with good to excellent diastereoselectivity, which after further transformations can yield pyrrolines or pyrrolidines (Revial et al., 2000). Additionally, the synthesis of N-aryl carboxamides from reactions involving pyridoxal hydrochloride and N-arylcyanoacetamides demonstrates the versatility in constructing nitrogen-containing heterocycles (Zhuravel et al., 2005).

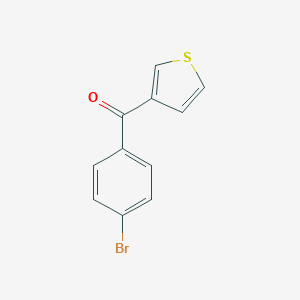

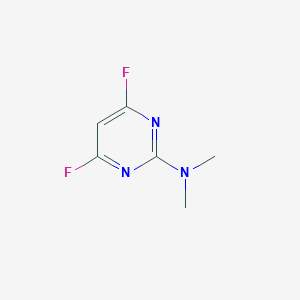

Molecular Structure Analysis

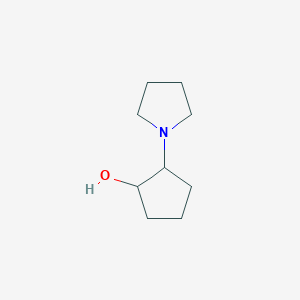

The molecular structure of similar compounds reveals crucial interactions that influence their chemical behavior. For instance, X-ray diffraction analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential drug template, unveiled significant interactions that are fundamental in its potential inhibition process against chronic myelogenous leukemia (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

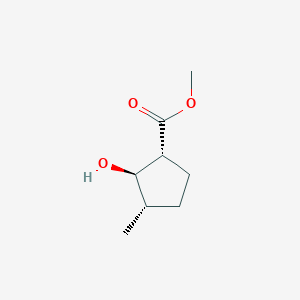

The reactivity of these compounds towards various chemical reactions, including Michael addition and catalytic reduction, highlights their chemical versatility. The ability to undergo such transformations enables the derivation of numerous related structures with potential biological activity.

Physical Properties Analysis

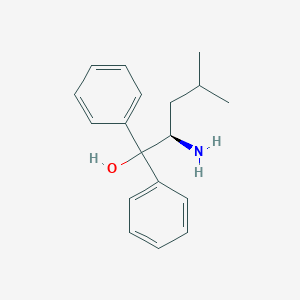

The study of the physical properties, including solubility, melting point, and crystalline structure, provides insights into the compound's behavior under different conditions. For example, dimeric structures and hydrogen bonds in related compounds have been studied using XRD, IR, Raman methods, and DFT calculations, elucidating the importance of intermolecular interactions in determining physical properties (Lorenc, 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide' involves the conversion of 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal to the desired product through a series of reactions.", "Starting Materials": [ "4-ethyl-2-hydroxyimino-5-nitrohex-3-enal", "Pyridine-3-carboxamide", "Sodium hydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-hydroxyimino-5-nitrohex-3-enal in methanol.", "Step 2: Add sodium hydride to the solution and stir for 30 minutes at room temperature.", "Step 3: Add pyridine-3-carboxamide to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Quench the reaction with acetic acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 6: Dissolve the purified product in hydrochloric acid and then neutralize with sodium hydroxide.", "Step 7: Recrystallize the product from ethanol to obtain the final compound 'N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide'." ] } | |

CAS RN |

162626-99-5 |

Product Name |

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |

Molecular Formula |

C14H18N4O4 |

Molecular Weight |

306.32 g/mol |

IUPAC Name |

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13- |

InChI Key |

KIWSYRHAAPLJFJ-DNZSEPECSA-N |

Isomeric SMILES |

CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-] |

SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

Canonical SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

synonyms |

FR 144420 FR-144420 FR144420 N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)